molecular formula C11H16N2O2 B1622251 Ethyl 3-amino-4-(ethylamino)benzoate CAS No. 202131-30-4

Ethyl 3-amino-4-(ethylamino)benzoate

Cat. No.: B1622251
CAS No.: 202131-30-4
M. Wt: 208.26 g/mol
InChI Key: MLUBDAIOTIOGDG-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-(ethylamino)benzoate (CAS 202131-30-4) is a benzoic acid derivative with the molecular formula C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/mol . This compound features an ethyl ester group at the para position of the benzene ring and two amino substituents at the meta and para positions (3-amino and 4-ethylamino groups, respectively). It is stored under dry conditions at 2–8°C, indicating moderate stability under controlled environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-4-(ethylamino)benzoate typically involves multiple steps, including alkylation, esterification, and further alkylation. One common method starts with the nitration of ethyl benzoate to introduce a nitro group, followed by reduction to form the corresponding amino compound. Subsequent alkylation with ethylamine yields the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-(ethylamino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

Local Anesthetic Properties

One of the primary applications of ethyl 3-amino-4-(ethylamino)benzoate is in the field of local anesthesia. Research has demonstrated that derivatives of this compound exhibit local anesthetic effects similar to established anesthetics like benzocaine and procaine. For instance, structural modifications have been shown to optimize the onset time and duration of action while minimizing toxicity .

Table 1: Comparative Biological Activity of Benzoate Compounds

CompoundSurface Anesthesia (Duration)Infiltration Anesthesia (Duration)Toxicity Level
This compoundModerateModerateLow
TetracaineHighHighModerate
PramocaineModerateModerateLow

Dipeptidyl Peptidase-IV Inhibition

Recent studies have explored the role of compounds similar to this compound as inhibitors of dipeptidyl peptidase-IV (DPP-IV). DPP-IV inhibitors are crucial in managing type 2 diabetes by enhancing insulin secretion and decreasing glucagon levels. These compounds have shown promise in preclinical trials for their potential to regulate glucose metabolism effectively .

Case Studies and Research Findings

  • Local Anesthesia Evaluation : A study evaluating various benzoate derivatives found that this compound exhibited favorable anesthetic properties comparable to traditional agents. The study highlighted its potential for use in dental procedures where localized pain management is essential .
  • Diabetes Management : In a pharmacological study focusing on DPP-IV inhibitors, derivatives of this compound were synthesized and tested for their efficacy in lowering blood glucose levels. Results indicated a significant reduction in glucose levels in diabetic models, suggesting a viable pathway for developing new diabetes treatments .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

The compound’s key structural analogues differ in the substituents on the amino groups and ester moieties, leading to distinct physicochemical properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent (R₁, R₂) Melting Point (°C) XLogP3 Key Applications
Ethyl 3-amino-4-(ethylamino)benzoate 202131-30-4 C₁₁H₁₆N₂O₂ 208.26 R₁=ethyl, R₂=ethyl Not reported ~1.5* Pharmaceutical intermediate (inferred)
Ethyl 3-amino-4-(methylamino)benzoate 66315-23-9 C₁₀H₁₄N₂O₂ 194.23 R₁=ethyl, R₂=methyl Not reported ~1.3 Research chemical
Ethyl 3-amino-4-(cyclohexylamino)benzoate 347174-05-4 C₁₅H₂₂N₂O₂ 262.35 R₁=ethyl, R₂=cyclohexyl 98–105 2.4 Intermediate for ketorolac synthesis
Ethyl 3-amino-4-(tert-butylamino)benzoate 637041-67-9 C₁₃H₂₀N₂O₂ 236.31 R₁=ethyl, R₂=tert-butyl Not reported 2.4 Lipophilic drug candidate
Ethyl 3-amino-4-(dimethylamino)benzoate 178469-07-3 C₁₁H₁₆N₂O₂ 208.26 R₁=ethyl, R₂=dimethyl Not reported ~1.8 Resin co-initiator

Notes:

  • XLogP3 : Higher values (e.g., 2.4 for cyclohexyl and tert-butyl derivatives) indicate increased lipophilicity, influencing membrane permeability and bioavailability .
  • Melting Points : Cyclohexyl derivatives exhibit higher melting points (98–105°C) due to steric bulk and crystallinity .

Reactivity and Functional Performance

  • Pharmaceutical Intermediates : Cyclohexyl and tert-butyl derivatives are preferred for drug synthesis due to their stability and compatibility with hydrophobic active sites .
  • Resin Applications: Ethyl 4-(dimethylamino)benzoate enhances polymerization efficiency in resins, achieving higher degrees of conversion compared to methacrylate-based analogues .
  • Toxicity Profiles: Methyl and ethylamino derivatives (e.g., CAS 66315-23-9) exhibit irritant properties, necessitating precautions during handling .

Analytical Characterization

  • NMR/IR Spectroscopy : Aromatic proton shifts in ¹H NMR (δ 6.5–8.0 ppm) and carbonyl stretches in IR (~1700 cm⁻¹) are consistent across derivatives .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 262 for the cyclohexyl derivative) confirm molecular weights .

Biological Activity

Ethyl 3-amino-4-(ethylamino)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is an amino benzoate derivative characterized by the presence of both amino and ethylamino functional groups. This structure contributes to its reactivity and biological properties.

Molecular Formula

  • C : 12
  • H : 16
  • N : 2
  • O : 2

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Alkylation : Introduction of ethyl groups.
  • Esterification : Formation of the ester bond with the benzoic acid derivative.
  • Purification : Techniques such as recrystallization are used to obtain pure compounds.

The biological activity of this compound is attributed to its interaction with various biological targets. It is believed to exert effects through:

  • Inhibition of specific enzymes involved in metabolic pathways.
  • Modulation of receptor activity, which can influence cellular signaling processes.

Research Findings

Recent studies have highlighted the compound's potential therapeutic applications:

  • Antimicrobial Activity : this compound has demonstrated inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro assays showed significant antibacterial activity, suggesting its potential as an antimicrobial agent .
  • Anti-inflammatory Properties : Research indicates that this compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Anticancer Potential : Preliminary studies have suggested that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, indicating possible applications in oncology .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundContains amino and ethylamino groupsAntimicrobial, anti-inflammatory, anticancer
Ethyl p-aminobenzoateLacks ethylamino groupPrimarily used as a local anesthetic
Ethyl 3-nitro-4-(ethylamino)benzoateContains nitro substituentEnhanced reactivity but different activity profile

Case Studies

  • Study on Antibacterial Efficacy :
    • A study evaluated the antibacterial effectiveness of this compound against clinical isolates of E. coli and S. aureus. The compound was found to inhibit bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as a therapeutic agent .
  • Evaluation of Anti-inflammatory Effects :
    • In a model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential utility in managing inflammatory disorders .

Properties

IUPAC Name

ethyl 3-amino-4-(ethylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-3-13-10-6-5-8(7-9(10)12)11(14)15-4-2/h5-7,13H,3-4,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLUBDAIOTIOGDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50367933
Record name ethyl 3-amino-4-(ethylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202131-30-4
Record name ethyl 3-amino-4-(ethylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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